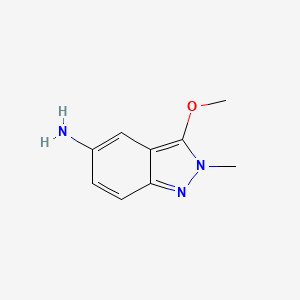

3-Methoxy-2-methyl-2H-indazol-5-amine

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C9H11N3O |

|---|---|

Poids moléculaire |

177.20 g/mol |

Nom IUPAC |

3-methoxy-2-methylindazol-5-amine |

InChI |

InChI=1S/C9H11N3O/c1-12-9(13-2)7-5-6(10)3-4-8(7)11-12/h3-5H,10H2,1-2H3 |

Clé InChI |

ZUNCLTLSUJPKOD-UHFFFAOYSA-N |

SMILES canonique |

CN1C(=C2C=C(C=CC2=N1)N)OC |

Origine du produit |

United States |

Medicinal Chemistry and Structure Activity Relationship Sar Studies of 3 Methoxy 2 Methyl 2h Indazol 5 Amine and Analogues

General Principles of Indazole SAR in Medicinal Chemistry Research

Structure-Activity Relationship (SAR) studies for indazole derivatives are a cornerstone of drug discovery, aiming to optimize biological activity by systematically modifying the scaffold. researchgate.net The indazole ring is considered a "privileged" structure due to its ability to interact with a multitude of biological targets. nih.govresearchgate.net The planarity of the ring system and the strategic placement of nitrogen atoms allow it to function as a versatile pharmacophore, often acting as a hinge-binding motif in enzyme active sites, particularly in kinases. mdpi.com

Key principles of indazole SAR involve exploring substitutions at various positions on both the pyrazole (B372694) and benzene (B151609) rings. nih.gov

Position 3: Substitution at this position is crucial and can significantly influence the compound's mechanism of action. For instance, indazole-3-carboxamides have been identified as potent blockers of calcium-release activated calcium (CRAC) channels, with the specific regiochemistry of the amide linker being critical for activity. nih.gov

Position 5: The C-5 position is frequently modified to enhance potency or improve pharmacokinetic properties. The introduction of an amine group at this position, as seen in the title compound, provides a key interaction point and a handle for further chemical elaboration. mdpi.comresearchgate.net

Nitrogen Substitution (N-1 vs. N-2): The choice of substitution on the pyrazole nitrogen atoms (N-1 or N-2) is a fundamental aspect of indazole SAR. This choice locks the tautomeric form and dictates the orientation of substituents, which in turn affects how the molecule binds to its target. nih.govresearchgate.net N-2 substituted indazoles are found in approved drugs like the tyrosine kinase inhibitor Pazopanib. researchgate.net

SAR studies often reveal that even minor changes, such as the position of a substituent on the indazole core or an attached phenyl ring, can lead to significant differences in biological potency and selectivity. nih.gov These investigations allow for the construction of detailed SAR models that guide the design of more effective and safer therapeutic agents. nih.govmdpi.com

Positional Effects of Substituents on 2H-Indazole Biological Activity

The methoxy (B1213986) group (-OCH₃) is a common substituent in medicinal chemistry, valued for its ability to modulate a compound's properties in several ways. nih.gov As a hybrid of a hydroxyl and a methyl group, it brings unique electronic and steric features. nih.gov Its oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with biological targets. researchgate.net Furthermore, the methoxy group can influence the conformation of the molecule and improve metabolic stability by blocking sites susceptible to oxidation. nih.govscielo.br

In the context of indazole derivatives, the introduction of a methoxy group can significantly impact biological activity. SAR studies on various heterocyclic series show that methoxy substitution can either enhance or decrease potency depending on its position and the specific biological target. nih.govresearchgate.net For example, in a series of 2-phenyl-2H-indazoles, anilines bearing a 4-methoxy group reacted smoothly in synthesis, indicating good compatibility with the scaffold. acs.org The presence of multiple methoxy groups on an aromatic ring connected to a core structure has been shown to increase the number of potential intermolecular interactions. scielo.br

Table 1: Effect of Methoxy and Other Substituents on Biological Activity of Indazole Analogues

| Compound/Analogue | Substituent(s) | Target/Assay | Activity (IC₅₀) | Source |

| Analogue 1 | 2-(4-Methoxyphenyl) | Antiprotozoal (E. histolytica) | > 1.0 µM | mdpi.com |

| Analogue 2 | 2-(4-Chlorophenyl) | Antiprotozoal (E. histolytica) | 0.046 µM | nih.gov |

| Analogue 3 | 2-(4-(Methoxycarbonyl)phenyl) | Antiprotozoal (E. histolytica) | 0.049 µM | nih.gov |

| Analogue 4 | 2-(4-(Methylsulfonyl)phenyl) | Antiprotozoal (T. vaginalis) | 0.122 µM | mdpi.com |

Substitution at the N-2 position of the indazole ring with a methyl group serves two primary purposes in medicinal chemistry. First, it prevents tautomerization, locking the scaffold in the 2H-indazole form and providing a fixed structural platform. nih.gov Second, it provides a vector for positioning other substituents in three-dimensional space, which can be critical for fitting into a specific protein binding pocket. The N-2 methyl group itself is generally considered to be chemically stable and can engage in weak van der Waals or hydrophobic interactions.

The molecular skeleton of N-2 methylated indazoles is often nearly planar, a feature that can facilitate stacking interactions or optimal placement within a flat binding region of a target protein. nih.gov The choice between N-1 and N-2 substitution is a key step in the design of indazole-based drugs. While both isomers are prevalent in active compounds, the N-2 substitution pattern is found in notable drugs, highlighting its importance for achieving desired pharmacological effects. researchgate.net

An amine (-NH₂) group at the C-5 position of the indazole ring is a powerful pharmacophoric feature. It can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair of electrons on the nitrogen atom). This dual capability allows it to form strong and specific interactions with amino acid residues in a protein target, often anchoring the molecule in the binding site.

Molecular Modification Strategies for Indazole Derivatives

The development of indazole-based therapeutic agents relies heavily on molecular modification strategies to enhance potency, selectivity, and drug-like properties. researchgate.net These strategies include scaffold hopping, where the indazole core replaces another heterocycle, and molecular hybridization, where the indazole is combined with other known pharmacophores. nih.gov A primary approach involves the systematic derivatization of functional groups on the indazole ring, such as the C-5 amine, to fine-tune interactions with the biological target. mdpi.com

While a basic amine group can be crucial for forming strong ionic or hydrogen-bonding interactions with a target, its basicity can also lead to undesirable properties, such as poor membrane permeability or off-target effects like binding to cardiac ion channels. A common strategy in medicinal chemistry is to design non-basic analogues to mitigate these liabilities while retaining or improving the desired activity. nih.gov

Introduction of Sterically Hindering Groups to Modulate Planarity

The spatial arrangement of a molecule, including its planarity, is a critical determinant of its interaction with a biological target. The introduction of sterically bulky substituents is a common strategy in medicinal chemistry to control the conformation of a molecule, for instance, by restricting the rotation around a single bond. This can induce or modulate planarity or non-planarity in specific regions of the molecule, which in turn can significantly impact biological activity. researchgate.net

In the context of bicyclic heteroaromatic systems like indazole, the planarity between the core scaffold and its substituents can influence how the molecule fits into a receptor's binding pocket. While direct studies on the introduction of sterically hindering groups to 3-Methoxy-2-methyl-2H-indazol-5-amine are not extensively documented in the available literature, the general principles of steric hindrance can be applied. For example, introducing large groups adjacent to the bond connecting a substituent to the indazole ring could force a specific dihedral angle, potentially leading to a more favorable binding conformation or, conversely, creating a steric clash that reduces affinity.

Bioisosteric Replacements in Indazole Scaffolds for Enhanced Properties

Bioisosteric replacement is a cornerstone of drug design, involving the substitution of one atom or group with another that possesses similar physical or chemical properties, with the goal of creating a new molecule with improved biological activity, selectivity, or pharmacokinetic profile. cambridgemedchemconsulting.comdrughunter.com The indazole ring itself is often used as a bioisostere for other aromatic systems, such as indole (B1671886) or catechol. nih.govacs.org This strategy can enhance properties like metabolic stability or reduce potential toxicities associated with the original moiety. cambridgemedchemconsulting.com

In the development of analogues based on the indazole scaffold, various bioisosteric replacements have been successfully employed to enhance therapeutic properties. For instance, heterocyclic rings like 1,2,4-oxadiazoles have been introduced as bioisosteres for amide groups in 1H-indazole derivatives, leading to potent and selective inhibitors of human monoamine oxidase B (MAO-B). cnr.it This replacement can improve metabolic stability and modulate the hydrogen bonding capacity of the molecule. drughunter.com In another example, the strategic replacement of a carboxylic acid with a tetrazole ring in angiotensin II receptor antagonists significantly enhanced potency. nih.gov

For a compound like 3-Methoxy-2-methyl-2H-indazol-5-amine, several positions are amenable to bioisosteric replacement. The methoxy group at the 3-position or the amine group at the 5-position could be replaced with a variety of other functional groups to fine-tune the molecule's electronic and steric properties. The following table summarizes common bioisosteric replacements relevant to drug design.

Table 1: Examples of Bioisosteric Replacements in Drug Design

| Original Group | Bioisosteric Replacement(s) | Potential Advantages | Reference(s) |

|---|---|---|---|

| Carboxylic Acid | Tetrazole, 5-oxo-1,2,4-oxadiazole | Improved potency, enhanced oral bioavailability | nih.gov, drughunter.com |

| Amide | 1,2,4-Oxadiazole, Triazole, Retroamide | Increased metabolic stability, enhanced selectivity | drughunter.com, cnr.it |

| Methoxy Group | Alkyl, Small rings (e.g., cyclopropyl) | Modulate metabolic stability and lipophilicity | cambridgemedchemconsulting.com |

| Catechol | Indazole | Lower plasma protein binding, avoid reactive metabolites | cambridgemedchemconsulting.com, nih.gov |

| Hydrogen | Fluorine, Deuterium | Block metabolic oxidation, increase stability | cambridgemedchemconsulting.com |

Rational Drug Design Approaches Utilizing the 2H-Indazole Motif

Rational drug design leverages the structural knowledge of a biological target to design and synthesize new drug candidates. nih.govbau.edu.tr The 2H-indazole motif, present in 3-Methoxy-2-methyl-2H-indazol-5-amine, is a valuable pharmacophore that has been incorporated into molecules developed through various rational design strategies, particularly in the field of oncology. nih.govrsc.org

One prominent approach is structure-based drug design (SBDD), which relies on the three-dimensional structure of the target protein, often determined through X-ray crystallography. nih.gov For example, SBDD has been instrumental in developing indazole-based inhibitors of receptor tyrosine kinases (RTKs), which are crucial targets in cancer therapy. nih.gov By understanding the interactions between an initial lead compound and the kinase's ATP-binding pocket, medicinal chemists can design modifications to the indazole scaffold to improve potency and selectivity. nih.gov A series of novel indazole-based diarylurea derivatives targeting the c-kit proto-oncogene were designed using SBDD, leading to compounds with antiproliferative activity comparable to the established drug sorafenib. mdpi.com

Fragment-based lead discovery (FBLD) is another powerful rational design technique. This method involves screening libraries of small molecular fragments to identify those that bind to the target protein. These fragments are then grown or linked together, guided by structural information, to create a more potent lead compound. This approach was successfully used to discover 1H-indazole derivatives that inhibit ubiquitin-specific protease 7 (USP7), a target for cancer therapy. nih.gov

These rational approaches allow for the targeted modification of the indazole scaffold. For a molecule like 3-Methoxy-2-methyl-2H-indazol-5-amine, knowledge of its target would allow for the rational design of analogues where the substituents at the 2, 3, and 5-positions are optimized to maximize interactions with the binding site and improve drug-like properties.

Quantitative Structure-Activity Relationship (QSAR) Analysis in Indazole Research

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to find correlations between the chemical structures of a series of compounds and their biological activities. nih.gov By developing mathematical models, QSAR can predict the activity of novel compounds and guide the design of more potent analogues. researchgate.net

Several QSAR studies have been conducted on indazole derivatives to elucidate the structural features that govern their activity against various biological targets. For instance, three-dimensional QSAR (3D-QSAR) studies on indazole derivatives as inhibitors of hypoxia-inducible factor-1α (HIF-1α), a key target in cancer, have been performed. nih.gov These studies generated models that highlighted the importance of steric and electrostatic fields for inhibitory activity. The contour maps from these models provide a structural framework that can guide the design of new, more potent HIF-1α inhibitors. nih.gov

Similarly, QSAR models have been developed for 2H-indazole derivatives as antimicrobial agents. A study on 2,3-disubstituted-hexahydro-2H-indazoles identified key molecular descriptors that correlate with antimicrobial activity, providing insights for synthesizing more effective compounds. mdpi.com Another QSAR study on hexahydro indazole derivatives as anti-inflammatory agents also produced statistically significant models that could be used to predict the activity of new compounds. researchgate.net

The following table summarizes the key findings from a representative 3D-QSAR study on indazole derivatives.

Table 2: Summary of a 3D-QSAR Model for Indazole-Based HIF-1α Inhibitors

| QSAR Model Type | Statistical Parameter | Value | Interpretation |

|---|---|---|---|

| Field-based 3D-QSAR | q² (Cross-validated r²) | 0.654 | Good predictive ability of the model |

| r² (Non-cross-validated r²) | 0.897 | Good correlation between predicted and actual activity | |

| F-value | 56.4 | High statistical significance of the model | |

| pred_r² | 0.789 | Good external predictive power | |

| Gaussian-based 3D-QSAR | q² (Cross-validated r²) | 0.612 | Good predictive ability of the model |

| r² (Non-cross-validated r²) | 0.854 | Good correlation between predicted and actual activity | |

| F-value | 45.7 | High statistical significance of the model | |

| pred_r² | 0.756 | Good external predictive power |

Data adapted from a study on HIF-1α inhibitors. nih.gov

These QSAR studies underscore the utility of computational approaches in understanding the SAR of indazole derivatives. For 3-Methoxy-2-methyl-2H-indazol-5-amine, a similar QSAR study on a series of its analogues could quantify the contributions of the methoxy, methyl, and amine groups to its biological activity and guide the synthesis of optimized molecules.

Theoretical and Computational Chemistry Investigations of 3 Methoxy 2 Methyl 2h Indazol 5 Amine

Quantum Chemical Calculations for Molecular Structure and Stability

Quantum chemical calculations serve as a powerful tool for elucidating the fundamental properties of molecules, including their structure, stability, and reactivity. These computational methods provide insights that are often complementary to experimental data and can guide further research.

Density Functional Theory (DFT) Studies on Tautomerism and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of indazole derivatives, DFT studies have been instrumental in understanding their tautomeric equilibria and electronic characteristics. For the related 1H-indazole, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been employed to explore the equilibrium between the 1H- and 2H-tautomers. These studies consistently show that the 1H-tautomer is more stable than its 2H-counterpart, both in the gaseous phase and in solution, with the energy difference being influenced by the solvent.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are critical for understanding a molecule's reactivity and have been determined using DFT. The distribution of electron density and the molecular electrostatic potential (MEP) have been mapped to identify regions susceptible to electrophilic and nucleophilic attack. For example, in 1H-indazole-3-carboxylic acid, MEP analysis identified the most negative potential regions around the oxygen atoms of the carboxylic group and the nitrogen atom of the indazole ring, suggesting these are likely sites for electrophilic interaction.

Furthermore, DFT calculations have been successfully used to analyze the vibrational spectra (FT-IR and FT-Raman) of indazole derivatives, with calculated frequencies showing good agreement with experimental results, which aids in the assignment of vibrational modes. Natural Bond Orbital (NBO) analysis has also been conducted to understand intramolecular charge transfer, hyperconjugation, and delocalization of electron density, all of which contribute to molecular stability.

Prediction of Chemical Reactivity Descriptors

Local reactivity descriptors, such as the Fukui function (f(r)), have been computed to pinpoint the most reactive atomic sites for nucleophilic, electrophilic, and radical attacks. By analyzing the Fukui function values across the molecule, the regioselectivity of chemical reactions can be predicted. For 1H-indazole, these calculations can identify which atoms within the indazole ring are most likely to be involved in chemical reactions.

Below is a table summarizing key global reactivity descriptors for 1H-indazole, calculated using DFT at the B3LYP/6-311++G(d,p) level of theory in the gas phase.

| Descriptor | Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -0.54 |

| Energy Gap (ΔE) | 5.71 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 0.54 |

| Chemical Potential (μ) | -3.39 |

| Hardness (η) | 2.85 |

| Softness (S) | 0.17 |

| Electrophilicity Index (ω) | 2.01 |

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for exploring the interactions between small molecules and biological macromolecules like enzymes and DNA.

Elucidation of Ligand-Target Interactions (e.g., DNA, Enzymes)

While specific studies on 3-Methoxy-2-methyl-2H-indazol-5-amine are limited, research on structurally related indazole derivatives offers valuable insights into their potential interactions with biological targets. For instance, molecular docking studies of 1-aryl-1H-indazole-3-carbohydrazide derivatives have shown that these compounds tend to bind within the minor groove of the DNA duplex. This binding is stabilized by a network of non-covalent interactions, including hydrogen bonds and van der Waals forces with the DNA base pairs.

In the realm of enzyme inhibition, indazole-based compounds have been explored as inhibitors for a variety of enzymes. Molecular docking studies of indazole derivatives as potential inhibitors of phosphoinositide 3-kinase γ (PI3Kγ) have identified key hydrogen bonding and hydrophobic interactions with specific amino acid residues within the enzyme's active site, which are crucial for their inhibitory effect. Similarly, docking studies have been conducted on indazole derivatives with dihydrofolate reductase (DHFR) to evaluate their potential as antimicrobial agents. MD simulations provide a dynamic view of the ligand-receptor complex, helping to assess the stability of binding poses and offering a more detailed understanding of the intermolecular interactions over time.

Prediction of Binding Modes and Affinities

Computational methods are widely used to predict how ligands orient themselves within a biological target's binding site and to estimate their binding affinity. For indazole derivatives, molecular docking is a primary tool for this purpose. In a study of novel indazole derivatives as potential anticancer agents, molecular docking was used to predict their binding mode within the colchicine (B1669291) binding site of tubulin. The results suggested that the indazole ring could occupy a hydrophobic pocket, with its substituents forming hydrogen bonds with key residues such as Asn258 and Thr353, providing a structural basis for their observed biological activity.

In the development of indazole-based inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β), docking studies were instrumental in predicting the binding orientation. The indazole core was observed to form a critical hydrogen bond with the backbone of Val135 in the hinge region of the ATP-binding site, a common interaction for kinase inhibitors. Furthermore, a good correlation has been found between the calculated docking scores and the experimentally determined inhibitory concentrations (IC50 values) for a series of 3-aminoindazole derivatives targeting protein kinase B (Akt), highlighting the predictive power of these computational methods in prioritizing compounds for further development.

The following table illustrates the type of data that can be generated from a molecular docking study of an indazole derivative against a protein kinase target.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| Indazole Derivative 1 | -9.5 | Val85, Leu138, Asp149 | H-bond with Asp149, Hydrophobic interactions |

| Indazole Derivative 2 | -8.7 | Val85, Ala98, Phe140 | H-bond with Val85, Pi-stacking with Phe140 |

| Indazole Derivative 3 | -7.2 | Leu33, Ile70 | Hydrophobic interactions |

Computational Chemistry Approaches in Lead Optimization and Drug Discovery

Computational chemistry is integral to modern drug discovery, especially in the lead optimization phase. For indazole-based compounds, these methods are employed to refine the structures of initial "hit" compounds to enhance their potency, selectivity, and pharmacokinetic profiles.

Structure-based drug design (SBDD) is a key strategy that utilizes the three-dimensional structure of a target protein to guide the design of more effective inhibitors. In the optimization of indazole-based inhibitors of PI3Kγ, the crystal structure of the enzyme in complex with a lead compound was used to design new analogues with improved interactions, leading to compounds with significantly greater potency.

Quantitative structure-activity relationship (QSAR) models are another valuable tool. 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to series of indazole derivatives to elucidate the relationship between their structural features and biological activity. These models generate contour maps that indicate where molecular modifications are likely to enhance or diminish activity, thereby guiding the design of new, more potent compounds.

Pharmacophore modeling, which identifies the essential three-dimensional arrangement of functional groups necessary for biological activity, is also a powerful approach. A pharmacophore model developed from a series of active indazole-based inhibitors can be used to virtually screen large compound libraries, identifying new chemical scaffolds that are likely to be active.

Analytical and Spectroscopic Characterization Techniques for Indazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex heterocyclic systems like indazole derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of the molecular structure of 3-Methoxy-2-methyl-2H-indazol-5-amine.

In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration of the signals for each proton are diagnostic. For 3-Methoxy-2-methyl-2H-indazol-5-amine, specific resonances would be expected for the aromatic protons on the indazole ring, the protons of the methoxy (B1213986) group, the N-methyl group, and the amine group. The number of signals and their splitting patterns in the aromatic region can help confirm the substitution pattern on the benzene (B151609) ring portion of the indazole core. nih.govnih.gov Advanced 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to establish through-space proximities between protons, which is particularly useful in differentiating between N-1 and N-2 regioisomers. ptfarm.pl

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 3-Methoxy-2-methyl-2H-indazol-5-amine would give rise to a distinct signal. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the identification of carbons in the aromatic rings, the methoxy group, the N-methyl group, and the carbon bearing the amino group. nih.govnih.govresearchgate.net Heteronuclear Multiple Bond Correlation (HMBC) experiments, which show correlations between protons and carbons that are two or three bonds away, are crucial for assigning the quaternary carbons and for definitively confirming the connectivity within the molecule, including the position of the methyl group on the nitrogen atom of the indazole ring. ptfarm.pl

Illustrative ¹H NMR Data for a 2-Methyl-indazole Derivative

| Proton | Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.12 - 7.76 | m |

| N-CH₃ | ~4.1 | s |

| O-CH₃ | ~3.9 | s |

| NH₂ | ~3.7 | br s |

Illustrative ¹³C NMR Data for a 2-Methyl-indazole Derivative

| Carbon | Chemical Shift (ppm) |

| Aromatic C | 110 - 150 |

| C-O (methoxy) | ~155 |

| C-N (amino) | ~140 |

| N-CH₃ | ~35 |

| O-CH₃ | ~55 |

Note: The data in these tables is illustrative and based on typical chemical shifts for related indazole derivatives. Actual values for 3-Methoxy-2-methyl-2H-indazol-5-amine may vary.

Mass Spectrometry (MS, ESI-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For 3-Methoxy-2-methyl-2H-indazol-5-amine, techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable.

ESI-MS is a soft ionization technique that allows for the gentle ionization of the molecule, typically forming a protonated molecule [M+H]⁺. This allows for the accurate determination of the molecular weight of the compound. For 3-Methoxy-2-methyl-2H-indazol-5-amine (C₉H₁₁N₃O), the expected monoisotopic mass is approximately 177.0902 g/mol . nih.gov

HRMS provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This high precision allows for the determination of the elemental formula of the molecule and its fragments, which is a critical step in confirming the identity of a new compound.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. By analyzing the masses of the fragment ions, it is possible to deduce the connectivity of the atoms and confirm the presence of specific functional groups. For instance, the loss of a methyl group (CH₃) or a methoxy group (OCH₃) would result in characteristic fragment ions.

Predicted Mass Spectrometry Data for 3-Methoxy-2-methyl-2H-indazol-5-amine

| Ion | m/z (predicted) | Possible Fragment Loss |

| [M+H]⁺ | 178.0975 | - |

| [M]⁺ | 177.0902 | - |

| [M-CH₃]⁺ | 162.0665 | Loss of methyl group |

| [M-OCH₃]⁺ | 146.0791 | Loss of methoxy group |

| [M-NH₂]⁺ | 161.0825 | Loss of amino group |

Note: The fragmentation data is predicted and illustrative. Actual fragmentation may vary depending on the ionization method and conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

For 3-Methoxy-2-methyl-2H-indazol-5-amine, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the primary amine, C-H stretches of the aromatic and methyl groups, the C=C and C=N stretching vibrations of the indazole ring, and the C-O stretching of the methoxy group. The presence and position of these bands can confirm the key functional groups of the molecule. psu.eduresearchgate.net

Typical IR Absorption Frequencies for Functional Groups in Indazole Derivatives

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (CH₃) | Stretch | 2850 - 2960 |

| C=C & C=N (Aromatic Ring) | Stretch | 1450 - 1650 |

| C-O (Methoxy) | Stretch | 1000 - 1300 |

| N-H | Bend | 1550 - 1650 |

Note: This table provides general ranges for the indicated functional groups.

X-ray Crystallography for Solid-State Structure Elucidation and Regioisomeric Differentiation

By obtaining a single crystal of 3-Methoxy-2-methyl-2H-indazol-5-amine of suitable quality, it would be possible to definitively confirm the position of the methyl group on the N-2 nitrogen of the indazole ring. The resulting crystal structure would also reveal details about intermolecular interactions, such as hydrogen bonding involving the amine and methoxy groups, which dictate the packing of the molecules in the crystal lattice. researchgate.net

Chromatographic Methods for Purification and Analysis (e.g., Column Chromatography, HPLC, TLC)

Chromatographic techniques are fundamental for the purification and analysis of organic compounds. For 3-Methoxy-2-methyl-2H-indazol-5-amine, methods such as column chromatography, High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC) are routinely employed.

Column Chromatography is a preparative technique used to purify the compound from reaction mixtures and byproducts. The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system is optimized to achieve efficient separation. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. Reversed-phase HPLC, with a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly used for the analysis of indazole derivatives. ptfarm.plresearchgate.netijpsr.compensoft.netpensoft.net The retention time of the compound is a characteristic parameter under specific chromatographic conditions. HPLC methods can be developed to be highly specific and can separate closely related isomers.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of reactions, identify compounds, and check the purity of a sample. reachdevices.comlibretexts.org The compound is spotted on a plate coated with a stationary phase (e.g., silica gel), and a solvent system (mobile phase) is allowed to ascend the plate. The retention factor (Rf) value is a characteristic of the compound in a given solvent system. Visualization of the spots can be achieved using UV light (for UV-active compounds) or by staining with various reagents that react with the functional groups present in the molecule. reachdevices.comlibretexts.orgyoutube.com For an amino-substituted indazole, a ninhydrin (B49086) stain could be used for visualization, which typically produces a colored spot. researchgate.net

Future Research Directions and Emerging Trends for 3 Methoxy 2 Methyl 2h Indazol 5 Amine

Development of Novel and Efficient Synthetic Methodologies for Substituted 2H-Indazoles

The synthesis of 2H-indazoles, a less thermodynamically stable tautomer compared to 1H-indazoles, presents unique challenges and opportunities for innovation. nih.gov Future research will likely concentrate on developing more efficient, sustainable, and versatile synthetic routes to access complex 2H-indazole derivatives.

Key emerging trends in this area include:

Late-Stage C–H Functionalization: This strategy is recognized as a powerful approach for increasing the molecular complexity and diversity of 2H-indazole derivatives. rsc.org Research is advancing the use of transition-metal catalysis and radical pathways to selectively functionalize the C3, C7, and other positions of the indazole ring. rsc.orgresearchgate.net For instance, methods for the C3-acylation of 2H-indazoles have been developed using rhodium (III) and copper catalysts. nih.gov A recent development reported the first transition-metal-free, photocatalytic C3-amidation of 2H-indazoles, offering a feasible molecular editing strategy for drug scaffolds. acs.org

Catalytic Systems: Copper-catalyzed multi-component reactions are proving to be effective for constructing the 2H-indazole core. One-pot, three-component reactions involving 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) have shown a broad substrate scope and high tolerance for various functional groups. organic-chemistry.org The use of copper(I) oxide nanoparticles in green solvents like polyethylene (B3416737) glycol (PEG) further enhances the environmental friendliness of these syntheses. organic-chemistry.org

Photoredox Catalysis: Visible light-mediated photoredox catalysis is an increasingly popular green chemistry approach. researchgate.net This method offers mild reaction conditions and is cost-effective. It has been used for the direct fluorination of 2H-indazoles using N-fluorobenzenesulfonimide (NFSI) in water, proceeding through a suggested radical pathway. organic-chemistry.org

Novel Cyclization Strategies: Researchers are exploring innovative cyclization methods, such as the organophosphorus-mediated reductive cyclization of substituted benzamidines to form 3-amino-2H-indazoles. nih.gov Another approach involves the deoxygenative N-N bond formation of o-nitrobenzaldimines to yield 2H-indazoles. nih.gov

These advanced methodologies promise to streamline the synthesis of complex molecules like 3-Methoxy-2-methyl-2H-indazol-5-amine and its future derivatives, making them more accessible for extensive biological evaluation.

Advanced Computational Studies for Enhanced Prediction and Rational Design of Indazole Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and prediction of the biological activity of new compounds before their synthesis. For indazole derivatives, these in silico methods are crucial for understanding structure-activity relationships (SAR) and optimizing ligand-target interactions.

Future computational efforts are expected to focus on:

Molecular Docking and Dynamics Simulations: These techniques are vital for predicting the binding affinity and stability of indazole derivatives within the active sites of target proteins. researchgate.netscispace.com For example, molecular docking has been used to evaluate 1H-indazole analogs as potential anti-inflammatory agents by studying their interaction with the Cyclooxygenase-2 (COX-2) enzyme. researchgate.netscispace.com Molecular Dynamics (MD) simulations, often run for extended periods (e.g., 20 ns), help to assess the stability of the compound-protein complex over time. nih.gov

Binding Free Energy Calculations: Methods like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) analysis provide a more quantitative prediction of binding affinity. scispace.com These calculations can help differentiate between compounds with subtle structural differences, guiding the selection of the most promising candidates for synthesis.

Structure-Based and Knowledge-Based Design: By analyzing the crystal structures of known drug-target complexes, researchers can design new indazole derivatives with improved binding characteristics. nih.gov This approach has been successfully used to develop potent inhibitors for targets like epidermal growth factor receptor (EGFR) and extracellular signal-regulated kinases (ERK1/2). nih.gov

ADMET Prediction: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models are essential for early-stage evaluation of the drug-like properties of new indazole derivatives. nih.gov These predictions help to identify compounds with potentially poor pharmacokinetic profiles or toxicity issues, saving significant time and resources. nih.gov

By integrating these advanced computational studies, researchers can accelerate the design-synthesize-test cycle, leading to a more efficient discovery of indazole-based drug candidates with enhanced potency and better safety profiles.

Exploration of New Biological Targets and Mechanisms of Action for Indazole-Based Compounds

The indazole scaffold is a well-established pharmacophore, present in numerous approved drugs with diverse biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties. nih.govnih.gov A significant future direction for 3-Methoxy-2-methyl-2H-indazol-5-amine and its analogs is the exploration of novel biological targets and a deeper understanding of their mechanisms of action.

Emerging areas of investigation include:

Protein Kinase Inhibition: Indazole derivatives are particularly prominent as kinase inhibitors. nih.gov While many target well-known kinases like VEGFR, EGFR, and Aurora kinases, future work will likely focus on identifying more selective inhibitors or multi-target inhibitors with unique profiles. nih.govnih.gov For instance, researchers have designed multi-target inhibitors based on the sequence homology across the kinase domains of various angiogenic receptor tyrosine kinases (RTKs). nih.gov

Apoptosis Induction: A key mechanism for many anti-cancer agents is the induction of programmed cell death (apoptosis). Studies on novel indazol-pyrimidine derivatives have shown they can activate caspases-3/7, key executioners of apoptosis. nih.gov Further investigation into how derivatives of 3-Methoxy-2-methyl-2H-indazol-5-amine might modulate apoptotic pathways, such as the p53/MDM2 pathway and Bcl-2 family members, represents a promising research avenue. mdpi.com

Novel Target Classes: Beyond kinases, the versatility of the indazole ring allows for its potential interaction with other target classes. Structure-based design and screening campaigns could uncover entirely new applications. For example, novel isoindolin-1-one (B1195906) derivatives, which share some structural similarities with bicyclic heteroaromatics, have been identified as positive allosteric modulators of GABA-A receptors, suggesting potential applications in epilepsy. acs.org Exploring such non-traditional targets for indazole compounds could yield breakthrough therapies.

A thorough investigation of the biological activity of 3-Methoxy-2-methyl-2H-indazol-5-amine against a wide panel of biological targets, combined with mechanistic studies, will be crucial to unlocking its full therapeutic potential.

Design and Synthesis of Novel 3-Methoxy-2-methyl-2H-indazol-5-amine Derivatives with Tuned Activity Profiles

Building on the foundation of advanced synthetic methods and computational predictions, a major future trend will be the rational design and synthesis of new derivatives of 3-Methoxy-2-methyl-2H-indazol-5-amine. The goal is to "tune" the molecule's properties to achieve enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Key strategies for creating these novel derivatives include:

Molecular Hybridization: This strategy involves combining the core 3-Methoxy-2-methyl-2H-indazol-5-amine scaffold with other pharmacologically active fragments to create hybrid molecules with potentially synergistic or novel activities. mdpi.com

Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on the indazole ring is essential for building a comprehensive SAR. For example, a recent study on a related compound, N,2,3-trimethyl-2H-indazol-6-amine (a key building block for the drug Pazopanib), highlights the importance of the substitution pattern for its final application. researchgate.netresearchgate.net For 3-Methoxy-2-methyl-2H-indazol-5-amine, modifications could involve:

Altering the methoxy (B1213986) group at the 3-position to other alkoxy or functional groups to probe interactions with the target's active site.

Varying the amine group at the 5-position by creating amides, sulfonamides, or other functionalities to modulate activity and physical properties.

Introducing diverse substituents onto the benzene (B151609) ring portion of the indazole core to explore new binding pockets and improve potency or selectivity. mdpi.com

Scaffold Hopping: This involves replacing the central indazole core with other bioisosteric rings while maintaining key pharmacophoric features. This can lead to compounds with completely different physical properties but similar biological activity, potentially overcoming issues like poor solubility or metabolic instability.

By systematically applying these design principles, researchers can generate focused libraries of novel 3-Methoxy-2-methyl-2H-indazol-5-amine derivatives, leading to the identification of lead compounds with optimized, therapeutically relevant activity profiles. acs.org

Q & A

Q. What are the standard synthetic routes for 3-Methoxy-2-methyl-2H-indazol-5-amine, and how can purity be optimized?

Synthesis often involves alkylation or cyclization of indazole precursors. For example, alkylation of N-methylindazole derivatives with methoxy-containing reagents under inert atmospheres (e.g., nitrogen) at controlled temperatures (60–80°C) can introduce the methoxy group . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from methanol improves purity. Solvent choice and reaction time are critical to minimize byproducts like N-oxide derivatives .

Q. What spectroscopic methods are most reliable for characterizing 3-Methoxy-2-methyl-2H-indazol-5-amine?

- IR Spectroscopy : Identifies functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹, C-O-C stretching at ~1250 cm⁻¹) .

- NMR : H NMR confirms substitution patterns (e.g., methoxy proton singlet at δ 3.8–4.0 ppm, methyl group at δ 2.5–2.7 ppm). C NMR distinguishes aromatic carbons (δ 110–150 ppm) from aliphatic carbons .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected [M+H]⁺: ~192.1 m/z for C₉H₁₁N₃O) and fragmentation patterns .

Advanced Research Questions

Q. How does the methoxy group influence the compound’s bioactivity compared to halogenated analogs (e.g., 6-chloro derivatives)?

The methoxy group’s electron-donating nature may enhance solubility and alter binding affinity in biological targets. For example, 6-chloro-2-methyl-2H-indazol-5-amine acts as a COX inhibitor, but the methoxy analog could exhibit different selectivity due to steric and electronic effects. Comparative SAR studies using enzyme assays (e.g., COX-1/COX-2 inhibition) and molecular docking (e.g., AutoDock Vina) are recommended to quantify these differences .

Q. How can computational methods (e.g., DFT) predict the photostability and tautomerization of 3-Methoxy-2-methyl-2H-indazol-5-amine?

DFT calculations (B3LYP/6-311++G(d,p)) model excited-state behavior and tautomerization pathways. For example, UV irradiation (λ > 235 nm) may induce ring-opening or nitrogen elimination, as observed in 2-methyl-2H-tetrazol-5-amine . Simulated IR spectra of photoproducts (e.g., methyl azide) can guide experimental validation.

Q. How can contradictory solubility data in literature be resolved?

Discrepancies often arise from purity levels (e.g., 95% vs. 98%) or solvent polarity. Systematic solubility testing in methanol, DMSO, and chloroform at 25°C (±2°C) using UV-Vis spectrophotometry (λmax ~270 nm) under controlled humidity can standardize reports. Purity should be confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Q. What strategies optimize reaction yields for large-scale synthesis?

- Catalyst Screening : Palladium catalysts (e.g., Pd/C) may enhance alkylation efficiency.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hrs to 2 hrs) while maintaining >90% yield .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.